N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the latest findings on its pharmacological properties, including anticancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates a complex arrangement that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its role in inhibiting specific enzymes and receptors, which can lead to therapeutic effects in cancer and inflammation. The pyridine and benzofuran components may enhance solubility and bioavailability, further influencing the compound's efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines:
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. For instance, certain derivatives have demonstrated significant inhibition of COX enzymes, which are critical in inflammatory processes.
Study on Cytotoxicity
A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for specific derivatives .
Mechanistic Insights
Research has also focused on understanding the mechanisms through which this compound exerts its effects. Docking studies suggest that this compound may interact with key proteins involved in cell signaling pathways, leading to apoptosis in cancer cells .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-19(17(2)28(27-16)21-10-5-6-12-25-21)11-13-26-22(29)15-30-20-9-7-8-18-14-24(3,4)31-23(18)20/h5-10,12H,11,13-15H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCOIGHTABJKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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